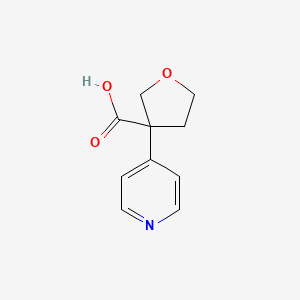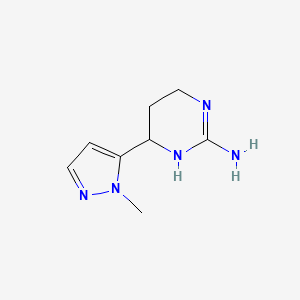
6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both a pyrazole and a tetrahydropyrimidine ring. Compounds containing pyrazole and pyrimidine rings are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combined pyrazole and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C8H13N5 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-(2-methylpyrazol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H13N5/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h3,5-6H,2,4H2,1H3,(H3,9,10,12) |
Clave InChI |
LJYIYFKZLRYWHS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2CCN=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


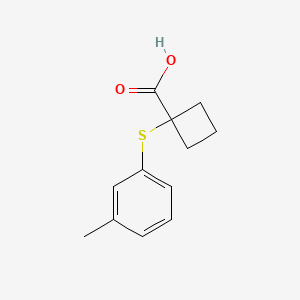
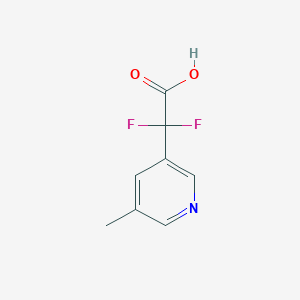
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
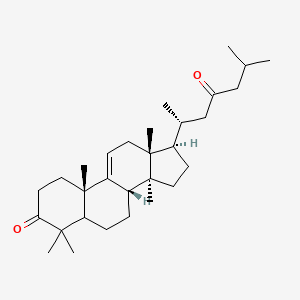
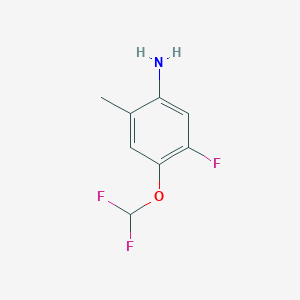
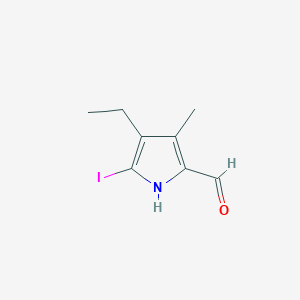
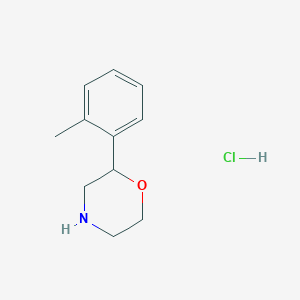
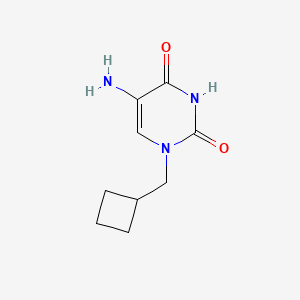
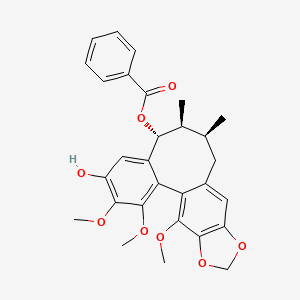

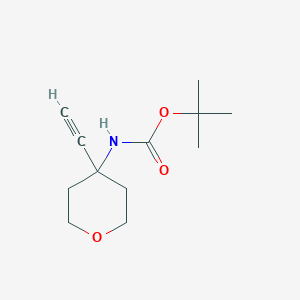
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
